Home > Products > Screening Compounds P17407 > Pristinamycin IC
Pristinamycin IC - 28979-74-0

Pristinamycin IC

Catalog Number: EVT-1543408
CAS Number: 28979-74-0
Molecular Formula: C44H52N8O10
Molecular Weight: 852.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pristinamycin IC is a cyclodepsipeptide.
Synthesis Analysis

The biosynthesis of pristinamycin IC occurs through a complex pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The genetic basis for its production has been characterized within a large biosynthetic gene cluster that spans approximately 210 kilobases in S. pristinaespiralis .

Methods and Technical Details

  1. Gene Clustering: The biosynthetic genes are organized into a supercluster that includes regulatory genes essential for the production of both pristinamycin I and II.
  2. Enzymatic Pathways: The synthesis begins with the condensation of amino acid precursors, such as glycine and proline, catalyzed by hybrid NRPS/PKS enzymes. This process involves multiple steps where malonyl-CoA units are added sequentially to form the final antibiotic structure .
  3. Regulatory Mechanisms: A complex signaling cascade regulates the expression of these biosynthetic genes, involving various transcription factors that respond to environmental cues .
Molecular Structure Analysis

Pristinamycin IC consists of two distinct structural components: pristinamycin I (a cyclohexadepsipeptide) and pristinamycin II (a polyunsaturated macrolactone). The molecular structure of these components contributes to their unique antibacterial properties.

Structure and Data

  • Pristinamycin I: Characterized by a cyclic structure that enhances its stability and binding affinity to bacterial ribosomes.
  • Pristinamycin II: Features multiple double bonds in its macrolactone ring, which are crucial for its interaction with ribosomal RNA .
Chemical Reactions Analysis

Pristinamycin IC undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells:

  1. Biosynthetic Reactions: Involves the stepwise addition of amino acids and malonyl-CoA units to form the final antibiotic structure.
  2. Antibacterial Action: The compound binds to the 50S ribosomal subunit, inhibiting peptide bond formation during protein synthesis, which ultimately leads to bacterial cell death .
  3. Synergistic Interactions: When used in combination with other antibiotics, such as quinupristin or dalfopristin, it exhibits enhanced antibacterial effects due to complementary mechanisms of action .
Mechanism of Action

Pristinamycin IC exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, disrupting the normal function of ribosomal RNA and preventing the elongation of peptide chains.

Process and Data

  • Binding Affinity: Pristinamycin I has a high affinity for the ribosome, while pristinamycin II enhances this binding through cooperative interactions.
  • Inhibition of Protein Synthesis: By blocking peptide bond formation, it effectively halts bacterial growth and replication, making it particularly effective against resistant strains .
Physical and Chemical Properties Analysis

Pristinamycin IC exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The compound maintains stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Molecular Weight: The molecular weight varies depending on the specific ratios of its components but typically falls within a certain range characteristic of large macrolides .

These properties influence its formulation and application in clinical settings.

Applications

Pristinamycin IC is primarily used in clinical settings as an antibiotic treatment for severe infections caused by Gram-positive bacteria. Its applications include:

  • Treatment of Resistant Infections: Particularly effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.
  • Combination Therapy: Often used in conjunction with other antibiotics to enhance therapeutic efficacy against multi-drug resistant pathogens .
  • Research Applications: Investigated for potential use in combination therapies in oncology due to its ability to inhibit protein synthesis in rapidly dividing cells.

Properties

CAS Number

28979-74-0

Product Name

Pristinamycin IC

IUPAC Name

N-[3-[[4-(dimethylamino)phenyl]methyl]-4,12,16-trimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C44H52N8O10

Molecular Weight

852.9 g/mol

InChI

InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55)

InChI Key

BYRKDHSWMQLYJB-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.